Buphedrone Hydrochloride, chemically known as α-methylamino-butyrophenone, is a synthetic stimulant belonging to the phenethylamine and cathinone classes. First synthesized in 1928, it is structurally related to both methamphetamine and naturally occurring compounds like cathinone and cathine. The molecular formula of Buphedrone Hydrochloride is , with a molar mass of approximately 177.247 g/mol . This compound is typically sold as a hydrochloride salt due to its instability in free base form, which makes it susceptible to dimerization .
Factual information regarding the scientific research applications of 2-(Methylamino)-1-phenylbutan-1-one;hydrochloride (2-MAPB•HCl) is scarce. Current research databases like PubChem do not describe any specific uses in scientific research for this compound [].
While research on 2-MAPB•HCl itself is limited, its chemical structure shares similarities with known stimulant drugs. 2-MAPB•HCl is an analog of Methcathinone Hydrochloride, a stimulant regulated as a controlled substance [, ]. This similarity suggests 2-MAPB•HCl might possess stimulant properties, but research to confirm this is lacking.
Buphedrone exhibits significant biological activity primarily as a stimulant. It has been shown to:
The synthesis of Buphedrone Hydrochloride typically involves several steps:
Buphedrone Hydrochloride has limited legitimate applications but is primarily studied for its pharmacological properties. It has been investigated for:
Studies have demonstrated that Buphedrone interacts with various neurotransmitter systems:
Buphedrone shares structural similarities with several other compounds within the phenethylamine and cathinone classes. Here are some notable comparisons:
| Compound | Structural Similarity | Unique Features |
|---|---|---|
| Mephedrone | β-ketone structure | More potent stimulant effects |
| Methamphetamine | Similar amine structure | Stronger central nervous system effects |
| Pentedrone | Related β-ketone | Slightly different pharmacokinetic profile |
| Butylone | Similar core structure | Different alkyl substituent |
| N-Ethylhexedrone | Related cathinone | Varying potency and effects |
Buphedrone's unique combination of structural features contributes to its distinct pharmacological profile compared to these compounds. Its specific effects on dopamine release and appetite suppression set it apart from others in its class .
The historical development of buphedrone hydrochloride traces back to 1928, marking it as one of the earliest synthetic compounds in what would later become known as the synthetic cathinone family. The initial synthesis occurred during a period of significant advancement in organic chemistry, when researchers were exploring modifications to naturally occurring stimulant compounds. According to historical pharmaceutical research records, the compound was first synthesized as part of broader investigations into the structural modification of naturally occurring cathinone, which is the principal active ingredient found in the leaves of the khat plant (Catha edulis).
The synthesis methodology employed in 1928 represented innovative approaches to creating synthetic analogues of naturally occurring compounds. Research documentation indicates that the compound was developed through systematic chemical modifications of the cathinone structure, specifically involving the introduction of an ethyl group and methylamino substitution. This early synthesis work laid the foundation for subsequent developments in synthetic cathinone chemistry and established important precedents for structural modification approaches that would be employed in later research.
The significance of the 1928 synthesis extends beyond the creation of a single compound, as it represented early recognition of the potential for creating synthetic analogues with modified pharmacological properties compared to their natural counterparts. Historical records suggest that the initial research was conducted within the context of exploring potential therapeutic applications, reflecting the pharmaceutical research priorities of that era. The successful synthesis demonstrated the feasibility of creating stable synthetic derivatives through systematic structural modifications of naturally occurring compounds.
Buphedrone hydrochloride occupies a distinctive position within the synthetic cathinone chemical family, classified specifically as a beta-ketone derivative of phenethylamine. The compound belongs to the broader category of synthetic cathinones, which are characterized as beta-keto phenethylamine derivatives that share structural similarities with both amphetamine and the naturally occurring compound cathinone. This classification system reflects the systematic approach to organizing synthetic compounds based on their core structural features and chemical relationships.
Within the synthetic cathinone classification framework, buphedrone hydrochloride is categorized as an N-alkylated cathinone, representing the first major subgroup of synthetic cathinones. This classification is based on the presence of N-substituted compounds with an unsubstituted or substituted phenyl ring, which distinguishes it from other synthetic cathinone subgroups such as pyrrolidinophenone derivatives, 3,4-methylenedioxy cathinones, and mixed cathinones. The N-alkylated classification encompasses compounds that include methcathinone, mephedrone, dimethylcathinone, and ethcathinone, with most of the first synthetic cathinones belonging to this group.
The compound's structural relationship to naturally occurring compounds places it within a specific chemical lineage that connects synthetic derivatives to their natural precursors. Research indicates that buphedrone hydrochloride is structurally related to both cathinone and cathine, naturally occurring compounds, while also demonstrating relationships to methamphetamine through specific structural modifications. These relationships are characterized by the presence of a beta-ketone substituent at the beta-carbon position and an ethyl group replacing the methyl group at the carbon alpha position relative to the amine group.
The following table presents the systematic classification of buphedrone hydrochloride within the synthetic cathinone family:
| Classification Level | Category | Specific Designation |
|---|---|---|
| Chemical Class | Phenethylamine and Cathinone | Beta-keto phenethylamine derivative |
| Synthetic Cathinone Subgroup | N-alkylated cathinones | Primary subgroup classification |
| Structural Type | Beta-ketone derivative | Ketone substituent at beta-carbon |
| Natural Compound Relationship | Cathinone analogue | Synthetic derivative of natural cathinone |
The nomenclature system for buphedrone hydrochloride encompasses multiple chemical naming conventions and alternative designations that reflect different aspects of its chemical structure and historical development. The primary chemical name, 2-(methylamino)-1-phenylbutan-1-one hydrochloride, follows International Union of Pure and Applied Chemistry naming conventions and provides a systematic description of the compound's structural components. This nomenclature specifically indicates the position of functional groups within the molecular structure and the presence of the hydrochloride salt form.
Alternative chemical designations for the compound include alpha-methylamino-butyrophenone, commonly abbreviated in research literature but referenced here by its full designation. This alternative naming system emphasizes the relationship between the compound's structure and its position within the broader family of phenone derivatives. Additional nomenclature variations include phenylacetoethyl-methylamine, which describes the compound from the perspective of its amine and acetyl components.
The following comprehensive table presents the complete nomenclature and identification system for buphedrone hydrochloride:
| Naming System | Designation | Identifier/Formula |
|---|---|---|
| International Union of Pure and Applied Chemistry Name | 2-(methylamino)-1-phenylbutan-1-one hydrochloride | C₁₁H₁₆ClNO |
| Alternative Chemical Name | alpha-methylamino-butyrophenone hydrochloride | Structural descriptor |
| Chemical Abstracts Service Number | Hydrochloride salt form | 166593-10-8 |
| Chemical Abstracts Service Number | Free base form | 408332-79-6 |
| Molecular Weight | Hydrochloride salt | 213.7 g/mol |
| Molecular Weight | Free base | 177.24 g/mol |
| European Community Number | Regulatory identifier | 687-987-7 |
| Additional Designation | Phenylacetoethyl-methylamine | Structural descriptor |
| Solvent | Solubility (mg/mL) | Application |
|---|---|---|
| Dimethylformamide | 20 | Organic synthesis solvent |
| Dimethyl sulfoxide | 20 | Analytical applications |
| Ethanol | 20 | Pharmaceutical formulations |
| Phosphate Buffer (pH 7.2) | 10 | Physiological conditions |
| Methanol | Miscible | Reference standards |
Buphedrone hydrochloride appears as a white to off-white crystalline powder [3] [34]. This physical description is consistent across multiple analytical suppliers and represents the standard appearance for high-purity preparations [3] [34]. The crystalline powder form facilitates accurate weighing and handling for analytical applications [3].
The powder characteristics, combined with the compound's stability profile, make it suitable for long-term storage under appropriate conditions [3]. The visual appearance serves as a preliminary quality indicator, with deviations from the expected white to off-white coloration potentially indicating impurities or degradation [3].
The hydrochloride salt form of buphedrone demonstrates enhanced chemical stability compared to the free base [2]. Stability studies of related cathinone compounds indicate that secondary amine hydrochloride salts generally exhibit greater stability than their free base counterparts [35] [36]. The ionic nature of the hydrochloride salt reduces volatility and provides protection against atmospheric moisture and oxidation [2].
Storage temperature significantly influences the stability of cathinone compounds, with refrigerated and frozen storage conditions providing optimal preservation [20] [35]. Under controlled storage conditions at -20°C, the hydrochloride salt maintains its chemical integrity for extended periods [20]. The compound shows no decomposition when stored according to manufacturer specifications, indicating excellent shelf stability [22].
The free base form of buphedrone exhibits significant chemical instability, particularly prone to dimerization reactions [2] [24] [26]. This instability is characteristic of α-amino ketones, which can undergo spontaneous dimerization at room temperature [24] [26]. The dimerization process has been reported to occur following base extraction and evaporation to dryness, making isolation of the pure free base challenging [24].
The dimerization reaction typically produces 3,6-dimethyl-2,5-diphenylpyrazine derivatives through cyclization processes [26]. This chemical instability necessitates the use of salt forms, with the hydrochloride being the most common and stable preparation [2]. The formation of dimeric products can complicate analytical procedures and affect the purity of free base preparations [24].
Due to the instability of the free base form, cathinones are typically distributed and stored as various salt forms, with hydrochloride salts being preferred for their stability and handling characteristics [26]. The protonation of the amine nitrogen in the hydrochloride salt prevents the nucleophilic reactions that lead to dimerization in the free base [2].
Buphedrone hydrochloride participates in acid-base equilibria as a conjugate acid-base pair with its corresponding free base [23]. The compound can undergo protonation and deprotonation reactions depending on the pH of the surrounding medium [23]. In acidic conditions, the protonated form (hydrochloride salt) predominates, while basic conditions favor the formation of the free base [23].
The acid-base behavior is influenced by the presence of the secondary amine group, which can accept or donate protons depending on the solution pH [23]. The pKa value of the compound determines the pH at which equal concentrations of the protonated and deprotonated forms exist in equilibrium [23]. Understanding these equilibria is crucial for analytical methods and any chemical manipulations involving pH changes [23].
The spectroscopic characterization of buphedrone hydrochloride represents a comprehensive analytical approach essential for structural elucidation and identification of this synthetic cathinone derivative [1] [2]. This systematic examination encompasses nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, Raman spectroscopy, and ultraviolet-visible spectroscopy, providing definitive structural confirmation through multiple analytical techniques [3] [4].
Nuclear magnetic resonance spectroscopy provides the most detailed structural information for buphedrone hydrochloride, utilizing both one-dimensional and two-dimensional techniques to establish complete molecular connectivity and spatial relationships [1] [2] [4].
The proton nuclear magnetic resonance spectrum of buphedrone hydrochloride reveals distinct resonances characteristic of the phenylketone framework with methylamino substitution [2] [4]. The compound exhibits nine distinct proton environments when measured at 400 megahertz in deuterium oxide with trimethylsilylpropanoic acid as internal standard [4].
The aromatic proton region displays the characteristic pattern of monosubstituted benzene rings with three distinct multipicity patterns [2]. The ortho protons (hydrogen-2' and hydrogen-6') appear as a doublet at 8.06 parts per million with a coupling constant of 8.20 hertz, integrating for two protons [2]. The meta protons (hydrogen-3' and hydrogen-5') resonate as an apparent triplet at 7.65 parts per million with coupling constant 7.62 hertz, also integrating for two protons [2]. The para proton (hydrogen-4') appears as an apparent triplet at 7.81 parts per million with coupling constant 7.44 hertz, integrating for one proton [2].
The aliphatic region demonstrates the ethyl chain connectivity through characteristic coupling patterns [2] [4]. The methine proton at carbon-2 appears as a multiplet between 5.22 and 5.16 parts per million, integrating for one proton [2]. This proton serves as the stereogenic center of the molecule and displays complex coupling to both the adjacent methylene and the nitrogen-bound methyl group [2].
The ethyl chain protons exhibit characteristic patterns with the methylene protons (hydrogen-3) appearing as a multiplet between 2.24 and 2.05 parts per million, integrating for two protons [2]. The terminal methyl group (hydrogen-4) resonates as a triplet at 0.89 parts per million with coupling constant 7.58 hertz, integrating for three protons [2].
The nitrogen-bound methyl group provides a diagnostic singlet at 2.82 parts per million, integrating for three protons [2] [4]. This singlet nature confirms the methylamino substitution pattern and distinguishes buphedrone from related cathinone derivatives with different nitrogen substitution patterns [2].
The carbon-13 nuclear magnetic resonance spectrum of buphedrone hydrochloride provides definitive confirmation of the molecular framework through eleven distinct carbon resonances [2]. The carbonyl carbon (carbon-1) appears at 197.8 parts per million, characteristic of aromatic ketones and confirming the β-ketone functionality essential to cathinone structures [2].
The stereogenic carbon (carbon-2) resonates at 65.0 parts per million, consistent with a carbon bearing both nitrogen and hydrogen substituents adjacent to an electron-withdrawing carbonyl group [2]. This chemical shift confirms the α-amino ketone structure fundamental to cathinone pharmacophores [2].
The ethyl chain carbons display expected chemical shifts with carbon-3 at 23.6 parts per million and carbon-4 at 7.9 parts per million [2]. These values confirm the unbranched ethyl substitution and distinguish buphedrone from other cathinone derivatives with different alkyl chain lengths or branching patterns [2].
The aromatic carbon resonances span the range from 129.4 to 136.1 parts per million [2]. The ipso carbon (carbon-1') appears at 133.7 parts per million, while the ortho carbons (carbon-2' and carbon-6') resonate at 129.4 parts per million [2]. The meta carbons (carbon-3' and carbon-5') appear at 129.9 parts per million, and the para carbon (carbon-4') resonates at 136.1 parts per million [2]. These chemical shifts confirm the monosubstituted benzene ring without additional substituents [2].
The nitrogen-bound methyl carbon appears at 32.2 parts per million, consistent with a methyl group directly attached to nitrogen [2]. This chemical shift provides definitive evidence for the methylamino substitution pattern characteristic of buphedrone [2].
Two-dimensional nuclear magnetic resonance techniques provide essential connectivity information that cannot be obtained from one-dimensional spectra alone [5] [6]. These experiments establish spatial relationships and through-bond connectivities that confirm the proposed molecular structure [6] [7].
Correlation spectroscopy experiments reveal scalar coupling relationships between protons separated by two or three bonds [5] [8]. The aromatic protons display characteristic coupling patterns consistent with monosubstituted benzene rings [6]. Cross-peaks between ortho, meta, and para protons confirm the substitution pattern and establish the aromatic framework [8].
The aliphatic region correlation spectroscopy reveals connectivity between the ethyl chain protons [6]. Strong cross-peaks between the methine proton (hydrogen-2) and the methylene protons (hydrogen-3) confirm the carbon-carbon bond between carbon-2 and carbon-3 [6]. Additional cross-peaks between the methylene protons (hydrogen-3) and the terminal methyl protons (hydrogen-4) establish the complete ethyl chain connectivity [6].
Heteronuclear Single Quantum Coherence spectroscopy establishes direct carbon-hydrogen connectivities through one-bond coupling [6] [7]. This technique confirms the assignment of each proton to its directly attached carbon atom [9]. The aromatic region shows characteristic cross-peaks between aromatic protons and their corresponding carbon atoms [6]. The aliphatic region displays cross-peaks confirming the ethyl chain structure and the nitrogen-bound methyl group [6].
Heteronuclear Multiple Bond Correlation spectroscopy reveals long-range carbon-hydrogen connectivities through two and three-bond couplings [6] [7]. This technique is particularly valuable for identifying quaternary carbons and establishing molecular framework connectivity [10]. Cross-peaks between the aromatic protons and the carbonyl carbon confirm the ketone position on the benzene ring [6]. Additional cross-peaks between the methine proton and aromatic carbons establish the connection between the aromatic ring and the aliphatic chain [6].
Mass spectrometric analysis of buphedrone hydrochloride provides molecular weight confirmation and structural information through characteristic fragmentation patterns [4] [11] [12].
The electron ionization mass spectrum of buphedrone hydrochloride exhibits characteristic fragmentation patterns consistent with synthetic cathinone structures [4] [11]. The base peak appears at mass-to-charge ratio 72, corresponding to the iminium ion formed through α-cleavage [4] [11]. This fragmentation represents the most favorable pathway for cathinone derivatives and provides a diagnostic ion for this structural class [11].
Additional significant ions include mass-to-charge ratio 77, corresponding to the phenyl cation formed through loss of carbon monoxide from the benzoyl ion [4] [11]. The tropylium ion at mass-to-charge ratio 91 represents rearrangement and cyclization processes characteristic of benzyl systems [4]. The benzoyl cation at mass-to-charge ratio 105 confirms the aromatic ketone functionality [4].
Lower mass fragments include ions at mass-to-charge ratios 44, 51, and 57, representing various combinations of alkyl and iminium fragments [4]. These ions provide additional structural information and support the proposed molecular framework [4].
Higher mass fragments at mass-to-charge ratios 120, 130, 133, and 148 represent partial molecular ions formed through specific neutral losses [4]. These fragments provide information about the molecular structure and support the identification of buphedrone [4].
The molecular ion of buphedrone appears at mass-to-charge ratio 177 in electron ionization mass spectrometry, corresponding to the free base form of the compound [4] [11]. This molecular ion provides definitive molecular weight confirmation and establishes the molecular formula as carbon-11 hydrogen-15 nitrogen oxygen [4].
In liquid chromatography-tandem mass spectrometry, the protonated molecular ion appears at mass-to-charge ratio 178.1 [13] [14]. This ion serves as the precursor for tandem mass spectrometry experiments and provides enhanced sensitivity for quantitative analysis [13]. The protonated molecular ion is stable under electrospray ionization conditions and provides reliable detection for forensic and analytical applications [13].
The hydrochloride salt form of buphedrone exhibits a molecular weight of 213.70 daltons, corresponding to the addition of hydrogen chloride to the free base [1] [15]. This molecular weight is confirmed through high-resolution mass spectrometry and provides definitive identification of the salt form [15].
Tandem mass spectrometry provides enhanced specificity through multiple reaction monitoring experiments [13] [14]. The precursor ion at mass-to-charge ratio 178.1 undergoes collision-induced dissociation to produce characteristic product ions [13].
The primary product ion appears at mass-to-charge ratio 160, corresponding to loss of water from the protonated molecular ion [13]. This fragmentation occurs with collision energy of 10 electron volts and represents a favored neutral loss pathway [13]. The loss of water indicates the presence of hydroxyl functionality or represents a rearrangement process [13].
Secondary product ions include mass-to-charge ratio 131, formed through loss of ethylamine with collision energy of 15 electron volts [13]. This fragmentation confirms the ethyl substitution on the α-carbon and provides structural information about the alkyl chain length [13]. An additional product ion at mass-to-charge ratio 132 appears with collision energy of 15 electron volts and represents alternative fragmentation pathways [13].
The multiple reaction monitoring transitions provide enhanced selectivity for quantitative analysis in complex matrices [13] [14]. The primary transition (178.1 → 160) serves for quantification, while secondary transitions (178.1 → 131 and 178.1 → 132) provide confirmatory evidence [13]. These transitions enable reliable detection and quantification of buphedrone in biological and forensic samples [13].
Infrared spectroscopy provides characteristic vibrational information that confirms functional groups and molecular structure of buphedrone hydrochloride [4] [16].
The infrared spectrum of buphedrone hydrochloride displays characteristic absorption bands that confirm the presence of essential functional groups [4] [16]. The most diagnostic absorption appears at 1682 wavenumbers, corresponding to the carbonyl stretching vibration of the aromatic ketone [4] [16]. This strong absorption confirms the β-ketone functionality essential to cathinone structures [16].
Aromatic carbon-carbon stretching vibrations appear at 1599 and 1581 wavenumbers, confirming the presence of the benzene ring [4] [16]. These medium intensity absorptions are characteristic of monosubstituted aromatic systems and support the proposed structure [16].
Carbon-hydrogen stretching vibrations in the alkyl region appear at 2931 and 2785 wavenumbers [4]. These medium intensity absorptions confirm the presence of aliphatic methyl and methylene groups consistent with the ethyl substitution [4].
Nitrogen-hydrogen stretching vibrations characteristic of amine salts appear at 2712 and 2467 wavenumbers [4] [16]. These absorptions confirm the hydrochloride salt formation and distinguish the salt form from the free base [16].
Carbon-nitrogen stretching vibrations appear in the region from 1005 to 1298 wavenumbers [4]. These absorptions confirm the presence of the methylamino group and provide structural information about the nitrogen substitution pattern [4].
Attenuated Total Reflection Fourier Transform Infrared spectroscopy provides enhanced surface sensitivity and improved spectral quality for solid samples [4] [17]. The technique eliminates interference from water vapor and carbon dioxide while providing excellent signal-to-noise ratios [17].
The Attenuated Total Reflection spectrum of buphedrone hydrochloride confirms all major functional groups through characteristic absorption bands [4]. The diamond crystal provides optimal refractive index matching and ensures reproducible spectral quality [4]. Three-bounce configuration enhances sensitivity while maintaining spectral resolution [4].
Fingerprint region analysis reveals characteristic absorption patterns unique to buphedrone hydrochloride [4] [18]. Absorptions at 436, 525, 654, 698, and 760 wavenumbers provide diagnostic information for compound identification [4]. These low-frequency vibrations represent skeletal deformations and ring breathing modes characteristic of the molecular structure [4].
The technique enables rapid identification of buphedrone hydrochloride in forensic samples without extensive sample preparation [17] [18]. Spectral library matching provides automated identification with high confidence levels [17]. The method is particularly valuable for screening unknown powders and confirming the identity of seized materials [18].
Infrared absorption frequencies correlate directly with specific structural features of buphedrone hydrochloride [4] [16]. The carbonyl stretching frequency at 1682 wavenumbers indicates conjugation between the ketone and aromatic ring [16]. This frequency is characteristic of α-substituted acetophenone derivatives and confirms the structural framework [16].
Aromatic substitution patterns are evident from the combination of absorptions in the fingerprint region [4] [16]. The pattern of absorptions between 650 and 900 wavenumbers is diagnostic for monosubstituted benzene rings [16]. These out-of-plane bending vibrations confirm the absence of additional aromatic substituents [16].
The amine salt absorptions provide definitive evidence for hydrochloride formation [4] [16]. The broad absorptions at 2712 and 2467 wavenumbers are characteristic of protonated secondary amines and confirm the salt structure [16]. The intensity and frequency of these absorptions distinguish buphedrone hydrochloride from related compounds with different nitrogen substitution patterns [16].
Methyl and methylene deformation vibrations in the region from 1358 to 1458 wavenumbers confirm the alkyl substitution pattern [4]. The specific combination of absorptions is diagnostic for the ethyl group at the α-position and the methyl group on nitrogen [4]. These absorptions provide structural information complementary to nuclear magnetic resonance data [4].
Raman spectroscopy provides vibrational information complementary to infrared spectroscopy and enables structural verification through different selection rules [19] [20].
Raman spectroscopy of buphedrone hydrochloride reveals characteristic vibrational modes that confirm molecular structure through inelastic light scattering [19] [20]. The technique is particularly sensitive to symmetric vibrations and provides information complementary to infrared absorption spectroscopy [19].
The aromatic ring breathing mode appears as a strong Raman band at approximately 1000 wavenumbers [19]. This symmetric vibration is highly Raman active and provides diagnostic information for aromatic compounds [19]. The frequency and intensity of this band confirm the monosubstituted benzene structure [19].
Carbon-carbon stretching vibrations in the aromatic region produce characteristic Raman bands between 1580 and 1620 wavenumbers [19]. These vibrations are strongly Raman active and provide information about aromatic substitution patterns [19]. The specific frequencies observed are consistent with the proposed molecular structure [19].
Aliphatic carbon-hydrogen stretching vibrations appear in the region from 2800 to 3000 wavenumbers [19]. These bands confirm the presence of methyl and methylene groups and provide information about the alkyl substitution pattern [19]. The relative intensities of these bands are diagnostic for the specific alkyl arrangement in buphedrone [19].
Handheld Raman spectroscopy provides rapid field identification of buphedrone hydrochloride for forensic applications [20] [21]. The technique enables non-destructive analysis through container walls and provides immediate results for screening applications [20].
Dual-laser systems operating at 785 and 1064 nanometers provide optimal excitation conditions for different sample types [21]. The 1064-nanometer laser minimizes fluorescence interference often encountered with organic compounds [21]. This wavelength selection is particularly important for colored samples or compounds containing conjugated systems [21].
The method provides valuable screening capabilities for harm reduction services and drug checking programs [20]. Rapid identification enables informed decision-making and reduces risks associated with unknown substances [20]. The non-destructive nature of the analysis preserves samples for additional testing if required [20].
Density functional theory calculations provide theoretical Raman frequencies for comparison with experimental observations [22]. Computational methods enable prediction of vibrational modes and assist in spectral assignment [22]. The correlation between theoretical and experimental frequencies validates structural assignments [22].
Vibrational mode assignments benefit from theoretical calculations that predict both frequencies and intensities [22]. These calculations account for molecular geometry and electronic structure effects on vibrational properties [22]. The agreement between calculated and observed frequencies confirms the proposed molecular structure [22].
Theoretical predictions assist in identifying overtone and combination bands that may appear in experimental spectra [22]. These additional features provide enhanced structural information and improve confidence in spectral assignments [22]. The computational approach is particularly valuable for complex molecules where empirical assignments may be ambiguous [22].
Ultraviolet-visible spectroscopy provides information about electronic transitions and chromophore characteristics of buphedrone hydrochloride [23] [24].
The ultraviolet-visible spectrum of buphedrone hydrochloride exhibits a characteristic absorption maximum at 248.0 ± 1.0 nanometers when measured in methanol solution [23]. This absorption corresponds to a π→π* electronic transition within the aromatic chromophore system [23].
The absorption maximum frequency is characteristic of substituted acetophenone derivatives and confirms the presence of the aromatic ketone chromophore [23]. The wavelength indicates electronic conjugation between the benzene ring and the carbonyl group [23]. This conjugation results in extended delocalization and bathochromic shift compared to simple aromatic compounds [23].
The narrow bandwidth of the absorption maximum (±1.0 nanometer) indicates a well-defined electronic transition without significant vibrational fine structure [23]. This characteristic is typical of solution-phase measurements where solvent interactions broaden individual vibronic transitions [23].
The absorption maximum serves as a diagnostic parameter for compound identification and purity assessment [23]. Variations in wavelength or absorption intensity may indicate the presence of impurities or degradation products [23]. The measurement provides a rapid screening method for quality control applications [23].
The molar absorptivity of buphedrone hydrochloride at the absorption maximum is 20,000 ± 2,000 liters per mole per centimeter [23]. This high extinction coefficient is characteristic of allowed π→π* transitions in aromatic systems [23]. The magnitude confirms the presence of an extended chromophore system with significant oscillator strength [23].
The chromophore system consists of the phenyl ring conjugated with the carbonyl group through the α-carbon [23]. This arrangement creates an extended π-electron system that facilitates electronic transitions [23]. The specific substitution pattern and molecular geometry influence the transition probability and resulting molar absorptivity [23].
Methanol serves as the standard solvent for ultraviolet-visible measurements due to its transparency in the ultraviolet region and minimal interaction with the chromophore [23]. The solvent choice ensures reproducible measurements and enables comparison with literature values [23]. Alternative solvents may produce different absorption characteristics due to solvatochromic effects [23].
The high molar absorptivity enables sensitive detection and quantification of buphedrone hydrochloride in analytical applications [23]. Concentrations as low as micrograms per milliliter can be detected using standard ultraviolet-visible spectrophotometers [23]. This sensitivity makes the technique valuable for forensic analysis and quality control applications [23].